S-Ethylisothiuronium diethyl phosphate is a chemical compound classified as an S-alkylisothiouronium derivative. It is primarily recognized for its antihypotensive properties, making it relevant in the field of pharmacology as a potential therapeutic agent. The compound is known by its brand name, Difetur, and is characterized by its ability to modulate blood pressure through various mechanisms, including the inhibition of nitric oxide synthase, which plays a crucial role in vascular regulation .
The chemical structure of S-Ethylisothiuronium diethyl phosphate can be represented by the formula C₇H₁₈N₂O₄PS. It consists of an isothiouronium group linked to diethyl phosphate, contributing to its biological activity and pharmacological effects. The molecular weight of this compound is approximately 218.27 g/mol .
These reactions are essential for understanding the compound's behavior in biological systems and its potential therapeutic applications.
The synthesis of S-Ethylisothiuronium diethyl phosphate typically involves several steps:
This synthetic route highlights the importance of both organic chemistry techniques and understanding reaction mechanisms in producing bioactive compounds.
S-Ethylisothiuronium diethyl phosphate has several applications:
Interaction studies involving S-Ethylisothiuronium diethyl phosphate have focused on its pharmacokinetics and pharmacodynamics:
Understanding these interactions is crucial for optimizing therapeutic strategies and minimizing adverse effects.
Several compounds share structural or functional similarities with S-Ethylisothiuronium diethyl phosphate. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
S-Ethylisothiourea | Isothiourea | Directly related; serves as a precursor for synthesis |
N,N-Dimethylisothiourea | Isothiourea | More potent nitric oxide synthase inhibitor |
Thiourea | Simple thiourea | Lacks alkyl substitution; less biological activity |
Diethyl phosphorochloridate | Phosphorylating agent | Used for phosphorylation; less biological specificity |
These comparisons highlight how S-Ethylisothiuronium diethyl phosphate stands out due to its specific antihypotensive effects and unique structural characteristics that differentiate it from other related compounds.